molecular formula C9H16N2O B15322738 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol

Cat. No.: B15322738
M. Wt: 168.24 g/mol
InChI Key: BSRHISJWLGMQCJ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a hydroxyl group at the 2-position of a methylpropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various intermolecular interactions. These interactions can influence the compound’s reactivity and biological activity, potentially affecting enzyme function, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A similar compound with a different substitution pattern on the pyrazole ring.

    1-(1-Ethyl-1H-pyrazol-3-yl)ethanone: A related compound with a ketone functional group instead of a hydroxyl group.

    (1-Ethyl-1H-pyrazol-3-yl)methanamine: A compound with an amine group instead of a hydroxyl group.

Uniqueness

1-(1-Ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a tertiary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C9H16N2O/c1-4-11-6-5-8(10-11)7-9(2,3)12/h5-6,12H,4,7H2,1-3H3

InChI Key

BSRHISJWLGMQCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CC(C)(C)O

Origin of Product

United States

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